molecular formula C24H22N2O3 B11461379 2-(4-ethylphenoxy)-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide

2-(4-ethylphenoxy)-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide

Cat. No.: B11461379
M. Wt: 386.4 g/mol
InChI Key: ONPWWKXCXBLQQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-ethylphenoxy)-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzoxazole ring, which is known for its stability and biological activity, making it a valuable subject for research in medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ethylphenoxy)-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide typically involves multiple steps, starting with the preparation of the benzoxazole ring One common method involves the cyclization of o-aminophenol with a carboxylic acid derivative under acidic conditions to form the benzoxazole core

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient synthesis. The scalability of the process is crucial for its application in large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(4-ethylphenoxy)-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoxazole oxides, while reduction can produce amine derivatives.

Scientific Research Applications

2-(4-ethylphenoxy)-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress and inflammation.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and functional properties.

Mechanism of Action

The mechanism of action of 2-(4-ethylphenoxy)-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The benzoxazole ring is known to interact with biological macromolecules, potentially inhibiting enzyme activity or modulating receptor function. This interaction can lead to various biological effects, including anti-inflammatory and antioxidant activities.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-methylphenoxy)-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide
  • 2-(4-ethylphenoxy)-N-[3-(6-chloro-1,3-benzoxazol-2-yl)phenyl]acetamide
  • 2-(4-ethylphenoxy)-N-[3-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide

Uniqueness

2-(4-ethylphenoxy)-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide is unique due to the specific combination of its functional groups and the presence of the benzoxazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C24H22N2O3

Molecular Weight

386.4 g/mol

IUPAC Name

2-(4-ethylphenoxy)-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide

InChI

InChI=1S/C24H22N2O3/c1-3-17-8-10-20(11-9-17)28-15-23(27)25-19-6-4-5-18(14-19)24-26-21-12-7-16(2)13-22(21)29-24/h4-14H,3,15H2,1-2H3,(H,25,27)

InChI Key

ONPWWKXCXBLQQD-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)OCC(=O)NC2=CC=CC(=C2)C3=NC4=C(O3)C=C(C=C4)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.